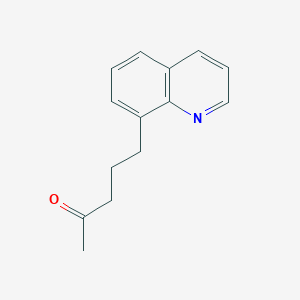![molecular formula C8H7ClN4O B12634527 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide CAS No. 944123-43-7](/img/structure/B12634527.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid group at the 5-position, a chlorine atom at the 4-position, and a hydrazide functional group.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized from 4-chloro-7-azaindole through a series of reactions . The carboxylic acid group is then introduced at the 5-position, followed by the conversion of the carboxylic acid to its hydrazide derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide can be compared with other pyrrolopyridine derivatives such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid and hydrazide groups, making it less versatile in terms of chemical reactivity.
7-Azaindole: Similar core structure but lacks the chlorine and hydrazide groups, resulting in different biological activities. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.
Properties
CAS No. |
944123-43-7 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-7(4)12-3-5(6)8(14)13-10/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI Key |
ZZPWAMZPYNXNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)


![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)



![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)



![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
